1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C20H14Cl2N4. It is part of the pyrido[1,2-a]benzimidazole family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the reaction of 2-aminobenzimidazole with 3,4-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-[(2,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern and the presence of the dichlorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C20H14Cl2N4 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C20H14Cl2N4/c1-12-8-19(24-11-13-6-7-15(21)16(22)9-13)26-18-5-3-2-4-17(18)25-20(26)14(12)10-23/h2-9,24H,11H2,1H3 |
InChI Key |
MMISDNMZMWPFEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC(=C(C=C4)Cl)Cl)C#N |
Origin of Product |
United States |
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